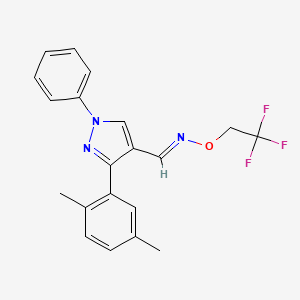

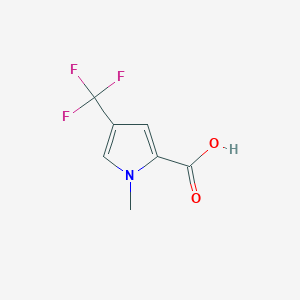

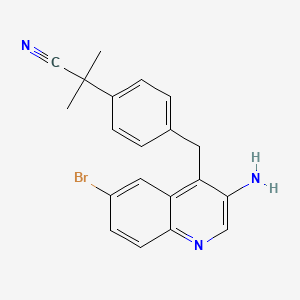

![molecular formula C17H22N2O2 B3320063 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one CAS No. 1202859-53-7](/img/structure/B3320063.png)

3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one

Overview

Description

Synthesis Analysis

The synthesis of this compound has been reported in the context of creating covalent inhibitors of Nek2, a protein kinase implicated in cancers . The design involved replacing the alkoxy group of a non-covalent inhibitor with an ethynyl group, which allowed the terminus of the alkyne to be placed close to a cysteine residue (Cys22) near the catalytic domain of Nek2 . This positioning was found to be compatible with the stereoelectronic requirements of a Michael addition .Molecular Structure Analysis

The crystal structure of a related compound in complex with Nek2 has been examined . This analysis indicated that replacing the alkoxy group with an ethynyl group places the terminus of the alkyne close to Cys22, a position compatible with the stereoelectronic requirements of a Michael addition .Chemical Reactions Analysis

The compound is part of a series of 6-ethynylpurines designed to act as covalent inhibitors of Nek2 . The mode of inhibition of Nek2 was shown to be time-dependent, not reversed by the addition of ATP, and negated by site-directed mutagenesis of Cys22 to alanine .Mechanism of Action

Target of Action

The primary target of the compound 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one is Nek2 kinase . Nek2 kinase is a protein kinase implicated in various disease states, particularly cancers .

Mode of Action

The compound acts as a covalent inhibitor of Nek2 kinase . It achieves this by capturing a cysteine residue (Cys22) close to the catalytic domain of this protein kinase . The compound binds to the Nek2 ATP-binding site, resulting in covalent modification of Cys22 .

Biochemical Pathways

The compound affects the biochemical pathways involving Nek2 kinase. By inhibiting Nek2, it disrupts the normal functioning of this kinase, leading to downstream effects that can influence cell growth and division .

Pharmacokinetics

It is noted that the compound has good aqueous solubility and a good stability profile in human liver microsomes , which suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of Nek2 kinase by the compound can lead to growth inhibition in certain cell lines . For instance, it has been observed to exhibit >50% growth inhibition at a 10 μM concentration against selected breast and leukemia cell lines .

Future Directions

properties

IUPAC Name |

(3Z)-3-(cyclohexylmethoxyimino)-6-ethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-12-8-9-14-15(10-12)18-17(20)16(14)19-21-11-13-6-4-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSOPRKXAJGYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=NOCC3CCCCC3)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1)/C(=N/OCC3CCCCC3)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680316 | |

| Record name | 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202859-53-7 | |

| Record name | 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

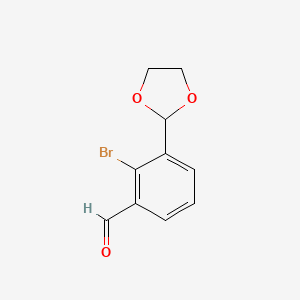

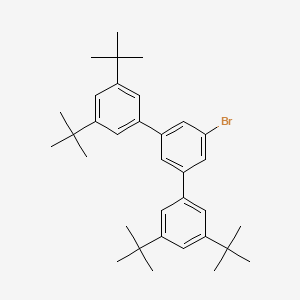

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine](/img/structure/B3319999.png)

![6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B3320045.png)